Ticlodipine EP impurity E-d4 (chloride)

LC-MS/MS method development Stable isotope dilution Impurity quantification

Accurate quantification of Ticlopidine EP Impurity E in API and finished dosage forms by LC-MS/MS is confounded by matrix-induced ion suppression and variable extraction recovery. This d4-labeled thienopyridinium internal standard enables isotope dilution MS for definitive correction. • +4 Da mass shift eliminates MRM cross-talk with non-deuterated Impurity E (CAS 53885-64-6) • Co-elutes under EP monograph chromatographic conditions, bridging HPLC-UV and MS confirmatory methods • Supports ICH Q2(R1) method validation and ANDA/NDA CMC impurity submissions

Molecular Formula C14H11Cl2NS
Molecular Weight 300.2 g/mol
Cat. No. B12411911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiclodipine EP impurity E-d4 (chloride)
Molecular FormulaC14H11Cl2NS
Molecular Weight300.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-]
InChIInChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1/i1D,2D,3D,4D;
InChIKeyMIKRQGCVDHVAHS-FOMJDCLLSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ticlodipine EP Impurity E-d4 (Chloride): A Deuterated Thienopyridinium Reference Standard for Ticlopidine Quality Control


Ticlodipine EP impurity E-d4 (chloride), systematically named 5-[(2-chlorophenyl-d4)methyl]thieno[3,2-c]pyridin-5-ium chloride, is a stable isotope-labeled analog of Ticlopidine European Pharmacopoeia (EP) Impurity E . It belongs to the thienopyridinium class of quaternary ammonium salts that arise as process-related impurities during the synthesis of the antiplatelet prodrug ticlopidine hydrochloride [1]. The compound bears four deuterium atoms on the chlorobenzyl aromatic ring, yielding a molecular formula of C₁₄H₇D₄Cl₂NS and a molecular weight of approximately 300.24 g/mol, compared to 296.21 g/mol for the non-deuterated chloride salt (CAS 53885-64-6) . It is supplied as a neat solid reference standard by specialized manufacturers including Toronto Research Chemicals (TRC) under catalog number C364752 [2].

Why Non-Deuterated Ticlopidine EP Impurity E Cannot Substitute for Ticlodipine EP Impurity E-d4 (Chloride) in Quantitative LC-MS Workflows


The non-deuterated Ticlopidine EP Impurity E (chloride, CAS 53885-64-6, MW 296.21) and its d4-labeled counterpart share identical chromatographic retention behavior and ionization efficiency, but they are fundamentally non-interchangeable in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods employing stable isotope dilution [1]. The +4 Da mass shift of the d4 form enables selective multiple reaction monitoring (MRM) without signal cross-talk between the internal standard and the target analyte channel, a capability entirely absent in the non-deuterated impurity . While the non-deuterated impurity E can serve as an external calibration standard or system suitability marker, it cannot correct for matrix effects, extraction recovery variability, or ion suppression/enhancement in the way a co-eluting stable isotope-labeled internal standard (SIL-IS) can [2]. Furthermore, regulatory submissions under ICH Q2(R1) and pharmacopoeial general chapters increasingly expect isotope dilution approaches for trace-level impurity quantification, making the deuterated standard a distinct procurement category rather than an interchangeable option [3].

Quantitative Differentiation Evidence: Ticlodipine EP Impurity E-d4 (Chloride) Versus Non-Deuterated Impurity E and Alternative Impurity Standards


Mass Spectrometric Selectivity: +4.03 Da Molecular Weight Differential Enables Interference-Free MRM Detection Versus Non-Deuterated Impurity E

Ticlodipine EP impurity E-d4 (chloride) has a molecular weight of 300.24 Da (C₁₄H₇D₄Cl₂NS) compared to 296.21 Da (C₁₄H₁₁Cl₂NS) for the non-deuterated Ticlopidine EP Impurity E chloride . This +4.03 Da mass shift (approximately +1.4%) arises from four deuterium atoms replacing four hydrogen atoms on the chlorobenzyl aromatic ring, as confirmed by the IUPAC name 5-{[2-chloro(²H₄)phenyl]methyl}thieno[3,2-c]pyridin-5-ium chloride [1]. In LC-MS/MS analysis, this mass difference permits the definition of separate precursor-to-product ion transitions for the deuterated internal standard and the non-deuterated target impurity, eliminating cross-signal interference—a capability not available when using non-deuterated Impurity E as an internal standard [2]. The isotopic distribution pattern (d0 through d4) further enables isotopic purity verification of the labeled standard itself .

LC-MS/MS method development Stable isotope dilution Impurity quantification Ticlopidine quality control

Internal Standard Capability: Deuterated Impurity E-d4 Enables Isotope Dilution Mass Spectrometry Whereas Non-Deuterated Impurity E Functions Only as an External Standard

The defining functional differentiation between Ticlodipine EP impurity E-d4 (chloride) and the non-deuterated Impurity E chloride is the ability of the d4 form to serve as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry (IDMS) [1]. In IDMS workflows, the deuterated internal standard is added at a known concentration to each sample prior to extraction; because it co-elutes with the non-deuterated target impurity and exhibits near-identical ionization efficiency, the ratio of analyte signal to internal standard signal corrects for recovery losses, matrix-induced ion suppression/enhancement, and injection-to-injection variability [2]. This approach is explicitly recommended in ICH Q2(R1) and pharmacopoeial general chapters (e.g., USP <1225>, EP 2.2.46) for achieving the accuracy and precision required in impurity methods [3]. The non-deuterated Impurity E can be used only for external standard calibration or system suitability testing, where no such correction for sample preparation and matrix variability is possible . Quantitative performance benchmarks from the general SIL-IS literature indicate that deuterated internal standards improve between-run precision to median values of 2.7–5.9% RSD in targeted LC-MS/MS assays, compared to 8–15% RSD for methods relying on structural analog internal standards or external calibration [4].

Isotope dilution mass spectrometry Method validation Matrix effect correction ICH Q2(R1) compliance

Regulatory Traceability: EP Impurity E-d4 (Chloride) Provides Pharmacopoeial Lineage Distinct from Ticlopidine-d4 API and Non-Pharmacopoeial Deuterated Impurity Standards

Ticlodipine EP impurity E-d4 (chloride) is explicitly designated as a labeled analog of the European Pharmacopoeia impurity E, carrying the TRC catalog descriptor 'Labelled Ticlopidine (T438325) impurity' [1]. This distinguishes it from two categories of potential substitutes: (a) Ticlopidine-d4 (hydrochloride, CAS 2932627-17-1), which is the deuterated form of the parent API ticlopidine and is intended for pharmacokinetic quantification of the drug substance in biological fluids, not for impurity-specific method development ; and (b) non-pharmacopoeial deuterated impurity standards that lack EP monograph correspondence [2]. The non-deuterated EP Impurity E is available as a TraceCERT certified reference material from Sigma-Aldrich (PHR9345), produced under ISO/IEC 17025 and ISO 17034 with content assigned by quantitative NMR, establishing metrological traceability to NMI primary material . The d4-labeled analog, while not currently listed as an official EP Chemical Reference Substance (CRS), derives its structural identity and chromatographic relevance directly from the EP monograph for Ticlopidine Hydrochloride, which specifies Impurity E as the thienopyridinium quaternary salt .

Pharmacopoeial reference standard EP impurity monograph Regulatory compliance ANDA submission

Synthesis Pathway Specificity: Impurity E-d4 Represents the Over-Alkylation Product of the Thienopyridine Core—A Structurally Distinct Impurity Class Versus Reduced or Deschloro Impurities

Ticlopidine EP Impurity E is the thienopyridinium quaternary ammonium salt formed by over-alkylation of the thieno[3,2-c]pyridine intermediate during ticlopidine synthesis [1]. In the standard synthetic route, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is alkylated with 2-chlorobenzyl chloride; the desired product is the tertiary amine ticlopidine, but competing quaternization at the pyridine nitrogen yields the positively charged thienopyridinium species (Impurity E) [2]. This is structurally and mechanistically distinct from other EP impurities: Impurity D (deschloro ticlopidine, CAS 55142-78-4) arises from benzylation with benzyl chloride contaminant; Impurity F (CAS 62019-75-4) is the [3,2-c] regioisomer of the tetrahydrothienopyridine core; Impurity A (CAS 272-14-0) is the unsubstituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridine starting material . The deuterated Impurity E-d4 preserves the quaternary pyridinium structure with the d4 label on the chlorobenzyl ring, ensuring that its chromatographic retention, UV absorption profile (λmax ~220 nm for the thienopyridinium chromophore), and MS fragmentation pattern remain directly relevant to the non-deuterated Impurity E [3]. Published RP-HPLC methods for ticlopidine related substances achieve baseline separation of impurities A, B, D, E, and F, with Impurity E (the quaternary salt) typically eluting earlier than the reduced impurities under acidic mobile phase conditions owing to its permanent positive charge [4].

Process impurity profiling Thienopyridinium quaternary salt Over-alkylation impurity Synthetic route characterization

Physicochemical Property Differentiation: Deuterium Incorporation Alters Molecular Weight and Isotopic Distribution Without Changing Chromatographic Retention Relative to Non-Deuterated Impurity E

The deuteration of Ticlodipine EP impurity E-d4 (chloride) introduces quantifiable differences in molecular formula (C₁₄H₇D₄Cl₂NS vs. C₁₄H₁₁Cl₂NS) and molecular weight (300.24 vs. 296.21 g/mol) while preserving the core thienopyridinium structure that determines chromatographic retention and UV absorption . Available product specifications indicate the non-deuterated Impurity E chloride is offered at TraceCERT CRM grade with NMR-assigned purity content and certified uncertainty , while the d4-labeled form from TRC is supplied as a research-grade isotopic labeling standard . For the analogous Ticlopidine-d4 (API), Cayman Chemical specifies a purity of ≥99% deuterated forms (d1–d4) and solubility in DMSO and methanol . A general comparison from the deuterated standard literature indicates that d4-labeled compounds typically achieve isotopic enrichment values of 99.0–99.5%, with carbon-13 labeled variants reaching 99.5% and nitrogen-15 labeled variants 98.9% . The deuterated impurity E-d4 is expected to exhibit a slight reverse-phase HPLC retention time shift (typically 0.02–0.1 min earlier elution for per-deuterated aromatic compounds versus their protium analogs) due to the shorter C–D bond length reducing hydrophobic interaction with the stationary phase [1].

Isotopic purity Deuterium incorporation Physicochemical characterization Reference standard specification

Procurement-Relevant Application Scenarios for Ticlodipine EP Impurity E-d4 (Chloride) in Pharmaceutical Analysis and Quality Control


LC-MS/MS Method Development and Validation for Ticlopidine Hydrochloride Impurity E Quantification in Drug Substance and Drug Product

Ticlodipine EP impurity E-d4 (chloride) is the appropriate internal standard for developing a stability-indicating LC-MS/MS method to quantify EP Impurity E in ticlopidine hydrochloride active pharmaceutical ingredient (API) and finished dosage forms. By spiking the deuterated standard at a fixed concentration into each sample, calibrator, and quality control matrix prior to sample preparation, the method achieves isotope dilution quantification that corrects for extraction recovery, matrix-induced ion suppression/enhancement, and injection variability [1]. This approach directly supports ICH Q2(R1) method validation requirements for accuracy, precision, and specificity, and is aligned with current regulatory expectations from FDA, EMA, and pharmacopoeial general chapters for impurity methods employing mass spectrometric detection [2]. The resulting validated method can be included in ANDA/NDA chemistry, manufacturing, and controls (CMC) sections for ticlopidine hydrochloride generic drug applications [3].

Process Impurity Fate and Purge Studies During Ticlopidine Hydrochloride Synthetic Route Optimization

During process development and optimization of the ticlopidine hydrochloride synthetic route, Ticlodipine EP impurity E-d4 (chloride) can be employed as a tracer to quantify the fate and purge efficiency of the thienopyridinium over-alkylation impurity across unit operations (reaction, workup, crystallization) [1]. The deuterated standard enables accurate mass balance determination by isotope dilution LC-MS/MS, providing quantitative evidence that Impurity E is adequately purged below the ICH Q3A reporting threshold (0.05% for a maximum daily dose ≤2 g/day) in the final API [2]. This data package supports regulatory justifications for impurity control strategies based on process capability rather than end-product testing alone, consistent with ICH Q11 principles for process understanding [3].

Cross-Validation of Pharmacopoeial HPLC Methods with Orthogonal LC-MS/MS Detection for Ticlopidine Related Substances

The European Pharmacopoeia monograph for Ticlopidine Hydrochloride prescribes an HPLC-UV method for related substances testing that includes Impurity E among the specified impurities [1]. When cross-validating this compendial method against an orthogonal LC-MS/MS procedure—for example, to resolve co-eluting impurities or to confirm peak identity in complex degradation samples—Ticlodipine EP impurity E-d4 (chloride) serves as the isotopically labeled internal standard uniquely suited for the MS-based method [2]. Because the d4-labeled impurity co-elutes with non-deuterated Impurity E under the chromatographic conditions established in the EP monograph, it provides a direct bridge between the pharmacopoeial HPLC-UV method and the mass spectrometric confirmatory method, facilitating method transfer and regulatory acceptance [3].

Stability Study Support: Degradation Product Identification and Quantification in Ticlopidine Hydrochloride Forced Degradation Samples

In forced degradation studies (acid, base, oxidative, thermal, photolytic) conducted per ICH Q1A(R2) to establish the stability-indicating nature of the analytical method, Ticlodipine EP impurity E-d4 (chloride) enables accurate quantification of Impurity E levels in stressed samples where complex degradation matrices may cause significant ion suppression in LC-MS/MS [1]. The deuterated internal standard compensates for matrix variability across different stress conditions, ensuring that any apparent increase or decrease in Impurity E levels reflects genuine degradation chemistry rather than analytical artifact [2]. This is critical for correctly assigning degradation pathways and for demonstrating that the analytical method is stability-indicating as required for regulatory submission [3].

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